molecular formula C9H7BrN2O B6168529 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one CAS No. 1935123-90-2

2-amino-7-bromo-1,2-dihydroisoquinolin-1-one

Cat. No.: B6168529
CAS No.: 1935123-90-2
M. Wt: 239.1
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Description

2-amino-7-bromo-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H7BrN2O It is a derivative of isoquinoline, featuring an amino group at the second position and a bromine atom at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one followed by the introduction of an amino group. One common method involves the use of bromine in an organic solvent such as acetic acid to brominate 1,2-dihydroisoquinolin-1-one. The resulting 7-bromo-1,2-dihydroisoquinolin-1-one is then treated with ammonia or an amine to introduce the amino group at the second position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-7-azido-1,2-dihydroisoquinolin-1-one or 2-amino-7-thiocyanato-1,2-dihydroisoquinolin-1-one can be formed.

    Oxidation Products: Oxidation can yield compounds like 2-amino-7-bromoisoquinolin-1-one.

    Reduction Products: Reduction can lead to the formation of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one.

Scientific Research Applications

2-amino-7-bromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target enzyme or receptor and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1,2-dihydroisoquinolin-3(4H)-one: Similar structure but lacks the amino group at the second position.

    2-amino-1,2-dihydroisoquinolin-1-one: Similar structure but lacks the bromine atom at the seventh position.

Uniqueness

This dual functionality makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

1935123-90-2

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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